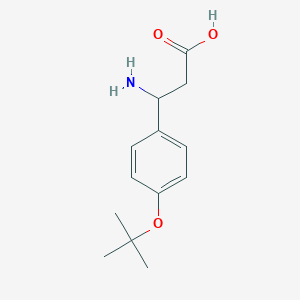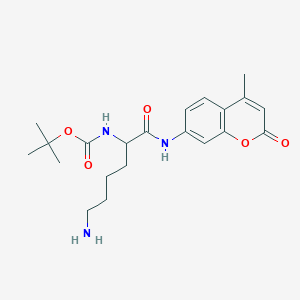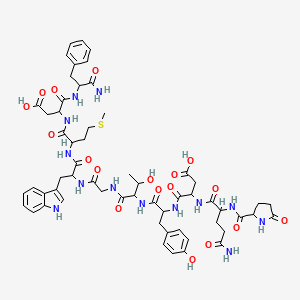
Caerulein (desulfated)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Caerulein (desulfated) is a decapeptide that is the desulfurated form of caerulein. It shares the same five carboxy-terminal amino acids as gastrin and cholecystokinin (CCK), which are important gastrointestinal hormones . This compound is known for its biological activity, particularly in stimulating gastric, biliary, and pancreatic secretions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Caerulein (desulfated) is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods
Industrial production of caerulein (desulfated) follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
Caerulein (desulfated) undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine.
Substitution: Amino acid residues in the peptide can be substituted to create analogs with different biological activities.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products
The major products formed from these reactions include oxidized and reduced forms of caerulein (desulfated), as well as various analogs with modified amino acid sequences .
Aplicaciones Científicas De Investigación
Caerulein (desulfated) has a wide range of scientific research applications:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in gastrointestinal physiology and its interactions with CCK receptors.
Medicine: Studied for its potential therapeutic effects in conditions such as pancreatitis and gastrointestinal disorders.
Industry: Utilized in the development of diagnostic assays and as a research tool in pharmacological studies
Mecanismo De Acción
Caerulein (desulfated) exerts its effects by binding to CCK receptors, which are G-protein-coupled receptors found in the gastrointestinal tract. Upon binding, it activates intracellular signaling pathways that lead to the secretion of digestive enzymes and bile. This action mimics the natural hormone cholecystokinin, which regulates digestion .
Comparación Con Compuestos Similares
Similar Compounds
Caerulein: The sulfated form of caerulein (desulfated), which has similar biological activities but includes a sulfate group.
Cholecystokinin (CCK): A natural gastrointestinal hormone with similar amino acid sequences and functions.
Gastrin: Another gastrointestinal hormone that shares structural similarities with caerulein (desulfated).
Uniqueness
Caerulein (desulfated) is unique due to its desulfurated structure, which affects its biological activity and stability. This modification allows researchers to study the specific effects of sulfation on peptide function and receptor interactions .
Propiedades
Fórmula molecular |
C58H73N13O18S |
|---|---|
Peso molecular |
1272.3 g/mol |
Nombre IUPAC |
3-[[5-amino-5-oxo-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoyl]amino]-4-[[1-[[1-[[2-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C58H73N13O18S/c1-29(72)49(71-57(88)40(23-31-12-14-33(73)15-13-31)68-56(87)43(26-48(79)80)69-52(83)37(16-18-44(59)74)65-51(82)36-17-19-45(75)63-36)58(89)62-28-46(76)64-41(24-32-27-61-35-11-7-6-10-34(32)35)54(85)66-38(20-21-90-2)53(84)70-42(25-47(77)78)55(86)67-39(50(60)81)22-30-8-4-3-5-9-30/h3-15,27,29,36-43,49,61,72-73H,16-26,28H2,1-2H3,(H2,59,74)(H2,60,81)(H,62,89)(H,63,75)(H,64,76)(H,65,82)(H,66,85)(H,67,86)(H,68,87)(H,69,83)(H,70,84)(H,71,88)(H,77,78)(H,79,80) |
Clave InChI |
KVLTWEUIUPCNAM-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


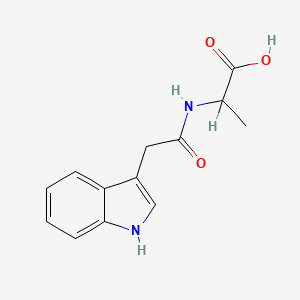

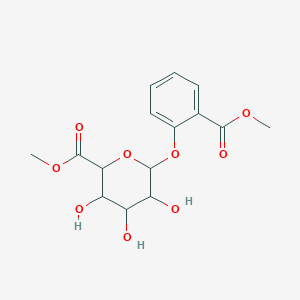
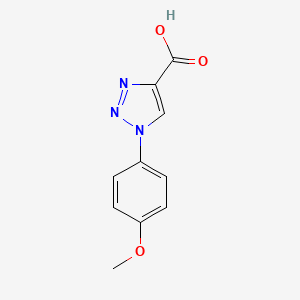
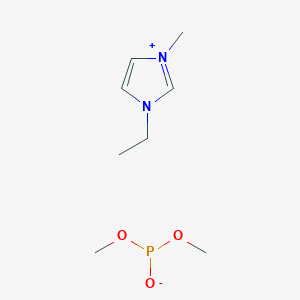

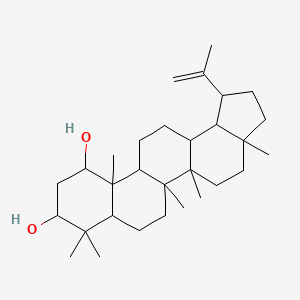
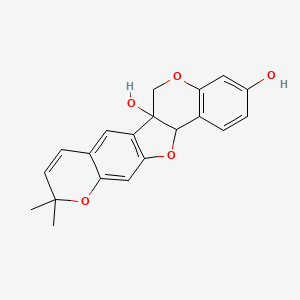
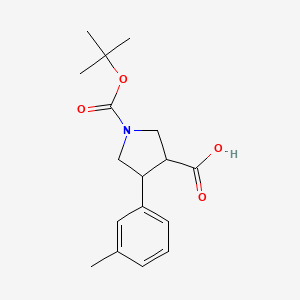
![6,7-Dimethoxy-3-(6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one](/img/structure/B12322213.png)
